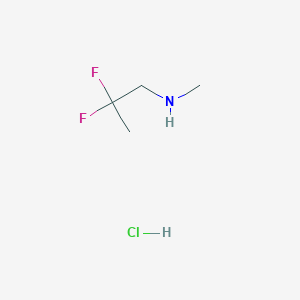

![molecular formula C19H24ClN3O2S B2489406 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216384-27-8](/img/structure/B2489406.png)

6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their diverse biological activities. The synthesis and study of thieno[2,3-c]pyridine derivatives have attracted significant attention due to their potential antimicrobial activities and their role in the development of various pharmaceutical agents (Gad-Elkareem et al., 2011).

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives typically involves multistep chemical reactions, starting from readily available substrates. These processes may include cyclization reactions, condensation with different amines, and rearrangements to yield the desired thieno[2,3-c]pyridine derivatives with specific substituents on the ring system (Doshi et al., 2015).

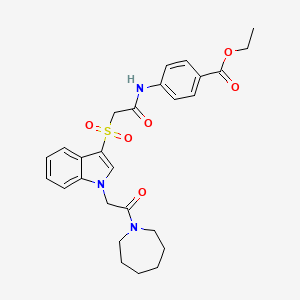

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives, including 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is characterized by spectroscopic methods such as IR, MS, 1H, and 13C NMR. These methods provide detailed information on the chemical environment of atoms within the molecule and its electronic structure (Doshi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-c]pyridine derivatives includes their ability to undergo various chemical reactions, such as acetylation, condensation with amines, and cyclization reactions. These reactions are crucial for modifying the chemical structure and obtaining derivatives with desired biological activities (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are important for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems (Sambyal et al., 2011).

Chemical Properties Analysis

Thieno[2,3-c]pyridine derivatives exhibit a range of chemical properties, including acidic and basic properties, due to the presence of amide groups and nitrogen atoms in the ring system. These chemical properties are critical for the compound's interaction with biological targets and its overall biological activity (Doshi et al., 2015).

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds similar to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and studied for their antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives, which underwent cyclization to thieno[2,3-b]pyridines, showed potential in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones exhibited antistaphylococcal activity (Kostenko et al., 2008).

Antimycobacterial Properties

Several 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, including structures related to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, were developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These compounds demonstrated significant inhibition of Mycobacterium tuberculosis and were non-cytotoxic at certain concentrations (Samala et al., 2014). Another study synthesized 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for antimycobacterial applications, finding several compounds with potent activity against Mycobacterium tuberculosis (Nallangi et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, has been a significant area of research. These compounds have potential applications in various fields of medicinal chemistry. For example, the synthesis and reactions of new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moiety were explored, demonstrating the versatility of these structures in synthesizing complex molecules (Al‐Sehemi & Bakhite, 2005).

Antiproliferative Activity

Compounds structurally related to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and evaluated for their antiproliferative activity against various cell lines. Notably, thieno[2,3-b]pyridines-2-carboxamides derivatives showed significant activity, with some compounds being highly active in the low nanomolar range against specific cancer cell lines (Hung et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

6-ethyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBJLTGOEGCLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)